4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
Description
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride (CAS: 1170451-53-2) is a sulfonamide derivative characterized by a benzylamine group substituted with an oxolane (tetrahydrofuran) ring at the sulfonamide nitrogen. Its molecular formula is C₁₂H₁₉ClN₂O₃S, with a molecular weight of 306.81 g/mol . The compound’s structure combines a sulfonamide backbone—a common pharmacophore in enzyme inhibitors and antimicrobial agents—with a cyclic ether (oxolane) moiety, which may enhance solubility and modulate pharmacokinetic properties. Limited commercial availability (currently out of stock) suggests its primary use in research settings .
Properties
IUPAC Name |
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11;/h3-6,11,14H,1-2,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJANRFJOBAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Halogenated Benzenesulfonamide Intermediates
A key approach to preparing sulfonamide derivatives involves reacting halogenated benzenesulfonamides with nucleophiles under controlled conditions.
- For example, p-chlorobenzenesulfonamide can be reacted with hydrazine hydrate at elevated temperature (120–125 °C) and pressure (0.8–1.2 MPa) to yield hydrazinobenzenesulfonamide hydrochloride with high purity and yield.
- This method uses a molar ratio of 1:8 to 1:15 (p-chlorobenzenesulfonamide to hydrazine hydrate) and hydrazine hydrate concentrations of 50–80 wt% to optimize yield and cost-effectiveness.
- Although this reaction is specific for hydrazine substitution, it exemplifies the use of high-temperature, high-pressure nucleophilic substitution for sulfonamide derivatives.
N-Substitution with Oxolane-2-ylmethyl Group
- The introduction of the oxolane (tetrahydrofuran) methyl group onto the sulfonamide nitrogen can be achieved by alkylation reactions using oxolane-2-ylmethyl halides or derivatives.
- The reaction conditions typically involve nucleophilic substitution under basic or neutral conditions to attach the oxolane methyl moiety to the nitrogen atom of the sulfonamide.
Aminomethyl Group Introduction
- The aminomethyl group at the para position on the benzene ring can be introduced via reduction of a corresponding nitrile or nitro precursor or by substitution of a halomethyl intermediate.
- Reductive amination or nucleophilic substitution reactions are common methods to install the aminomethyl functionality.
Example Synthetic Route (Hypothetical Based on Related Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Sulfonation | Chlorosulfonic acid with aromatic amine | Formation of benzenesulfonyl chloride |
| 2 | Aminomethyl introduction | Reaction with formaldehyde and ammonia or equivalents | Para-aminomethyl substitution |
| 3 | N-Alkylation | Reaction with oxolane-2-ylmethyl halide under basic conditions | N-substituted sulfonamide with oxolane |
| 4 | Hydrochloride salt formation | Treatment with HCl in suitable solvent | Formation of hydrochloride salt |
Detailed Research Findings and Data
Reaction Conditions Impact
- High temperature and pressure conditions favor nucleophilic substitution on halogenated sulfonamides, enhancing yield and purity.
- Molar ratios of reagents and solvent concentrations critically influence reaction completeness and side product formation.
- Use of protective groups or selective reaction conditions can prevent undesired side reactions, especially when multiple reactive sites exist.
Purification and Yield
- Crystallization from suitable solvents, activated charcoal treatment, and filtration are employed to purify the sulfonamide derivatives.
- Yields typically range from moderate to high (50–80%) depending on reaction optimization.
- Column chromatography is used for further purification when necessary.
Comparative Table of Reaction Parameters from Related Sulfonamide Syntheses
Scientific Research Applications
Biochemical Applications
- Proteomics Research :
- Enzyme Inhibition :
- Antiviral Activity :
Synthesis and Derivatives
The synthesis of 4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride typically involves the reaction of specific amines with sulfonyl chlorides under controlled conditions. This method allows for the introduction of various functional groups that can enhance the compound's biological activity.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Amines + Sulfonyl Chloride | Room Temperature | Moderate |
| 2 | Purification (Chromatography) | - | High |
Case Studies
- Inhibition Studies :
- Therapeutic Potential :
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, as a potential pharmaceutical, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Features |
|---|---|---|---|---|---|
| 4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride | C₁₂H₁₉ClN₂O₃S | 306.81 | Oxolan-2-ylmethyl, aminomethyl | Sulfonamide, cyclic ether, amine | Enhanced lipophilicity from oxolane |
| N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | C₈H₁₂ClN₃O₄S | 281.72 | 2-Aminoethyl, nitro | Sulfonamide, nitro, amine | Nitro group for redox activity |
| 4-(Aminomethyl)-N-(2-methoxyethyl)benzene-1-sulfonamide hydrochloride | C₁₀H₁₇ClN₂O₃S | 280.78 | 2-Methoxyethyl, aminomethyl | Sulfonamide, ether, amine | Linear ether for solubility |
| N-(4-Aminonaphthalen-1-yl)benzenesulfonamide hydrochloride | C₁₆H₁₅ClN₂O₂S | 330.82 | Naphthalene, benzene | Sulfonamide, fused aromatic | Extended aromatic system |
Key Comparisons
Substituent Effects on Solubility and Bioavailability The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether, balancing lipophilicity and solubility. This contrasts with N-(2-methoxyethyl) analogs (e.g., C₁₀H₁₇ClN₂O₃S), where a linear ether chain improves aqueous solubility but may reduce membrane permeability . N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride (C₈H₁₂ClN₃O₄S) contains a nitro group, which could act as a prodrug motif (activated via reduction) but may also confer oxidative instability .
Aromatic vs.
Synthetic Accessibility
- Synthesis of the target compound likely follows routes similar to other sulfonamide hydrochlorides, such as coupling sulfonyl chlorides with amines. However, the oxolane moiety may require specialized protecting groups, as seen in methods for tetrahydrofuran-containing analogs .
Research Findings and Implications
- Pharmacological Potential: Sulfonamides are historically significant as carbonic anhydrase inhibitors and antibiotics. The oxolane substituent in the target compound may optimize binding to hydrophobic enzyme pockets while maintaining solubility, a strategy observed in kinase inhibitors .
- Stability Concerns : Unlike nitro-substituted analogs (e.g., C₈H₁₂ClN₃O₄S), the absence of redox-sensitive groups in the target compound suggests greater metabolic stability .
- Comparative Toxicity : The naphthalene-based sulfonamide (C₁₆H₁₅ClN₂O₂S) demonstrated instability in preliminary studies, possibly due to reactive intermediates, whereas the target compound’s simpler structure may mitigate this risk .
Biological Activity
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of 306.81 g/mol, is particularly noted for its applications in medicinal chemistry and pharmacology. The compound is characterized by its aminomethyl and oxolane functionalities, which may contribute to its diverse biological effects.
The biological activity of sulfonamides, including this compound, often involves inhibition of key enzymes and receptors in various biochemical pathways. For instance, sulfonamides can inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance and fluid secretion in the body. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
Pharmacological Studies
Recent studies have explored the pharmacological potential of related sulfonamide compounds. For example, derivatives such as 4-(2-aminoethyl)-benzenesulfonamide have shown significant effects on coronary resistance and perfusion pressure in isolated rat heart models. These studies indicated that such compounds could modulate cardiovascular functions through calcium channel interactions .
Table 1: Biological Activities of Related Sulfonamide Compounds
| Compound Name | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | Potential enzyme inhibitor | TBD | Current Study |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased coronary resistance | 20.21 | Figueroa-Valverde et al., 2024 |
| 4-sulfonamidophenyl hydrazines | Selective COX-2 inhibition | TBD | EP0919546B1 |
Case Studies
In a recent study focusing on benzenesulfonamide derivatives, it was found that compounds similar to this compound exhibited inhibitory effects on various enzymes involved in metabolic pathways. The study utilized both experimental models and theoretical docking studies to assess interactions with target proteins .
Key Findings:
- Cardiovascular Effects : The compound demonstrated potential in modulating perfusion pressure and coronary resistance.
- Enzyme Inhibition : Related sulfonamides showed effective inhibition against human carbonic anhydrases with varying degrees of potency.
- Docking Studies : Computational analyses indicated favorable binding interactions with target enzymes, suggesting a basis for further drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between the sulfonamide precursor and oxolan-2-ylmethylamine. Key steps include:
- Sulfonylation : Reacting 4-(chloromethyl)benzenesulfonyl chloride with oxolan-2-ylmethylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
- Aminomethylation : Introducing the aminomethyl group via reductive amination using formaldehyde and sodium cyanoborohydride in methanol .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Adjust reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to improve yield (≥75% after recrystallization).
Q. How is the purity and structural identity of this compound validated in academic research?
- Analytical workflow :
- HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% trifluoroacetic acid, 70:30), flow rate 1 mL/min, UV detection at 255 nm .
- NMR : Confirm structure via NMR (DMSO-d6): δ 7.8–7.6 (aromatic protons), δ 4.3–3.8 (oxolan methylene), δ 3.1 (aminomethyl CH2) .
- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl content (e.g., Cl: ~9.8% w/w) .
Q. What stability considerations are critical for long-term storage of this compound?
- Storage protocol : Store as a crystalline solid at -20°C in amber vials under argon to prevent hygroscopic degradation. Stability studies (≥5 years) show <2% decomposition when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
- Experimental design :
- Dose-response profiling : Test across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to differentiate target-specific effects from cytotoxicity .
- Mechanistic studies : Use siRNA knockdown or enzymatic assays (e.g., carbonic anhydrase inhibition) to confirm target engagement .
- Data normalization : Include positive controls (e.g., acetazolamide for sulfonamide activity) and account for batch-to-batch variability via LC-MS purity checks .
Q. What advanced computational methods are suitable for predicting the environmental fate of this compound?
- In silico tools :
- EPI Suite : Estimate biodegradation half-life (e.g., 30–60 days) and bioaccumulation potential (log Kow: ~1.8) .
- Molecular dynamics simulations : Model interactions with soil organic matter or aqueous solubility using Gaussian 09 with B3LYP/6-31G* basis set .
- Validation : Compare predicted vs. experimental soil adsorption coefficients (e.g., batch equilibrium tests) .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- SAR framework :
- Core modifications : Synthesize analogs with substituted oxolan rings (e.g., 3-methyloxolan) or sulfonamide bioisosteres (e.g., triazoles) .
- Assay selection : Prioritize high-throughput screening (HTS) for antimicrobial activity (MIC against S. aureus) and ADMET profiling (Caco-2 permeability, microsomal stability) .
- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
Q. What strategies mitigate interference from degradation products during HPLC analysis?
- Chromatographic optimization :
- Gradient elution : Start with 50% acetonitrile, increase to 90% over 20 minutes to separate degradation peaks .
- Mass spectrometry coupling : Use LC-QTOF-MS to identify degradation fragments (e.g., m/z 185 [oxolan fragment]) and adjust column chemistry (e.g., phenyl-hexyl phase) .
Methodological Reference Tables
| Parameter | Analytical Method | Conditions | Reference |
|---|---|---|---|
| Purity validation | HPLC-UV | C18, 255 nm, 70:30 ACN/TFA | |
| Structural confirmation | NMR | DMSO-d6, 400 MHz | |
| Stability monitoring | Accelerated aging | 40°C/75% RH, 6 months | |
| Environmental persistence | EPI Suite | Biodegradation probability model |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
